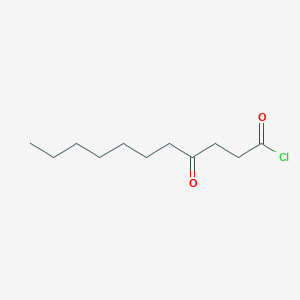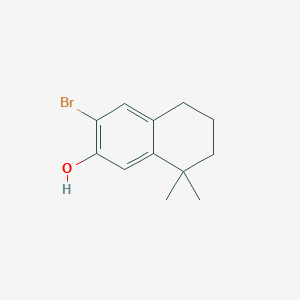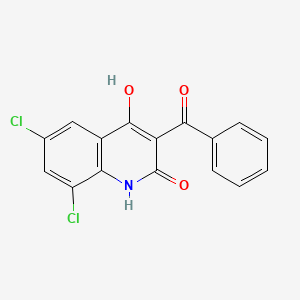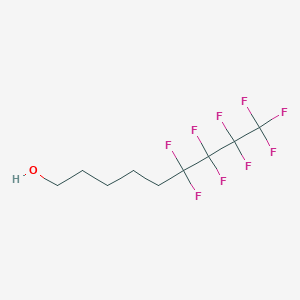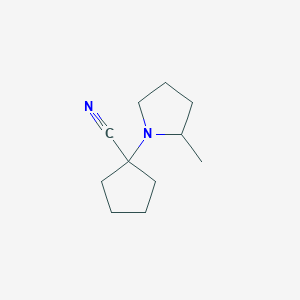
1,6-Dimethyl-1,5-cyclooctadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,6-Dimethyl-1,5-cyclooctadiene” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Dimethyl-1,5-cyclooctadiene involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,6-Dimethyl-1,5-cyclooctadiene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is explored for its potential medicinal properties, including its role in drug development and disease treatment.
Industry: It is utilized in industrial applications, such as the development of new materials and the improvement of existing products .
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-Dimethyl-1,5-cyclooctadiene include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,6-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
UKNFYLAGXMXTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC=C(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide](/img/structure/B8395934.png)
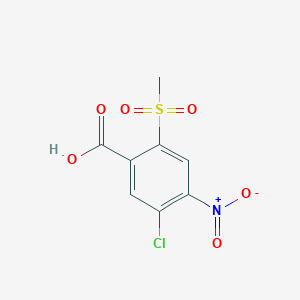
![6-chloro-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B8395955.png)
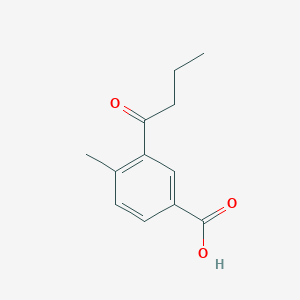
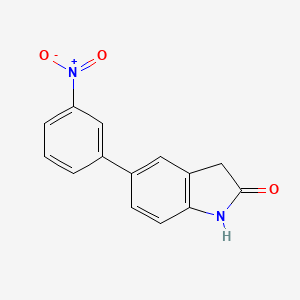
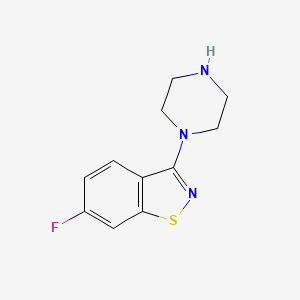
![8-Methyl-6-phenyl-imidazo[1,5-d]-as-triazin-4(3H)-thione](/img/structure/B8395989.png)
